N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSKEXJGGQIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzo[b]thiophene derivative.
Attachment of Chlorobenzenesulfonamide: The final step involves the sulfonylation of the hydroxyethylated benzo[b]thiophene with 2-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The chlorobenzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of reduced benzo[b]thiophene or sulfonamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide exhibit significant anticancer properties. For instance, a study highlighted that derivatives of benzothiophene compounds showed promising activity against various cancer cell lines, suggesting that modifications to the benzothiophene core can enhance anticancer efficacy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. A series of studies have demonstrated that sulfonamide derivatives possess effective antibacterial and antifungal properties. For example, compounds with similar sulfonamide functionalities have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing substantial inhibition zones compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at the benzo[b]thiophene ring and sulfonamide moiety can significantly alter biological activity. Research has shown that specific substitutions can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .
Data Tables
Case Study: Anticancer Efficacy
A study conducted on a series of benzothiophene derivatives demonstrated that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The results indicated that the presence of hydroxyl groups significantly increased potency, highlighting the importance of functional group positioning in drug design .
Case Study: Antimicrobial Testing
In another investigation, a set of sulfonamide derivatives was synthesized and tested for antimicrobial efficacy using the disk diffusion method. The results showed that several compounds exhibited inhibition zones comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide ()
This compound shares the benzenesulfonamide backbone but differs in substituents:
- 2-Methylbenzenesulfonamide vs.
- 3-Methoxybenzoyl vs. Hydroxyethyl-Benzothiophene: The methoxybenzoyl group offers a planar, electron-rich aromatic system, whereas the hydroxyethyl-benzothiophene introduces a non-planar, heterocyclic structure with a hydroxyl group for hydrogen bonding.
- Crystallographic Data : The compound in has an R factor of 0.045, indicative of high-quality refinement . Structural comparisons would require analogous data for the target compound.
Functional Implications
- Bioactivity : Chlorine in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to methyl groups.
- Solubility : The hydroxyethyl chain could improve aqueous solubility relative to the methoxybenzoyl group.
Benzothiophene-Containing Analogues ()
Two tetrazole derivatives with benzothiophene cores were analyzed:
(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole
Structural Comparisons
- Spatial Arrangement : The dihedral angles in compounds influence molecular conformation. A smaller angle (e.g., 60.94°) may enhance planarity and intermolecular interactions, whereas larger angles (e.g., 88.92°) introduce steric hindrance.
- Functional Groups: The target’s sulfonamide group contrasts with the tetrazole in , which is known for hydrogen bonding and metal coordination.
Pharmacological Context ()
While describes benzo[b]thiophene derivatives with hydroxyphenyl and piperidinyl groups, the target compound’s 2-chlorobenzenesulfonamide moiety suggests distinct pharmacological pathways. For instance:
- Electron-Withdrawing Effects : Chlorine may enhance stability or receptor affinity compared to hydroxyl or methoxy groups.
- Hydrogen-Bonding Networks: The sulfonamide’s NH and SO₂ groups could form stronger interactions than the methanone or ether linkages in compounds .
Data Tables for Comparative Analysis
Table 1: Structural and Electronic Properties
*Dihedral angles between benzothiophene and adjacent rings.
Table 2: Hypothetical Bioactivity Comparison
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is a complex organic compound with notable biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and a sulfonamide functional group . These structural components contribute to its unique chemical properties and biological activities.
Structural Characteristics
| Component | Description |
|---|---|
| Benzo[b]thiophene | Aromatic ring known for its biological activity |
| Hydroxyethyl group | Increases solubility and reactivity |
| Sulfonamide group | Imparts pharmacological properties |
This compound has been identified as an inhibitor of ribonucleotide reductase , an enzyme critical for DNA synthesis and repair. This inhibition can disrupt DNA replication, making the compound a promising candidate for cancer treatment.
Research Findings
- Inhibition of Ribonucleotide Reductase : Studies indicate that this compound effectively inhibits ribonucleotide reductase, which is essential for tumor growth by facilitating DNA synthesis.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential broad-spectrum activity against various pathogens .
- Anti-inflammatory Effects : The sulfonamide group is known for anti-inflammatory properties, which may complement its anticancer activity by reducing inflammation in tumor microenvironments.
Case Studies
- A study highlighted the effectiveness of related compounds in inhibiting DHHC-mediated palmitoylation, suggesting that modifications to the benzo[b]thiophene structure can yield diverse biological effects .
- Another investigation into similar sulfonamide derivatives showed their potential in treating inflammatory diseases, indicating that this compound might also possess such therapeutic benefits .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-hydroxyphenyl)benzenesulfonamide | Chloro group and phenolic hydroxyl | Antimicrobial properties |
| N-(4-hydroxyphenyl)benzenesulfonamide | Lacks benzo[b]thiophene moiety | Used as a diuretic |
| N-(4-methoxyphenyl)benzenesulfonamide | Methoxy group instead of chloro | Anti-inflammatory effects |
This table illustrates how this compound stands out due to its unique combination of structural features and targeted mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
